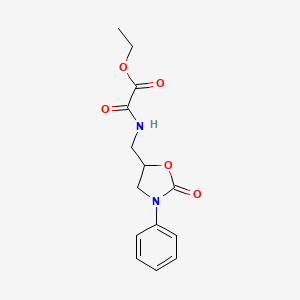

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

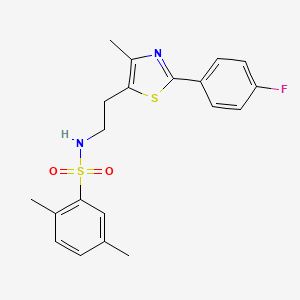

The compound of interest, Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate, is a derivative of thiazolidinone and oxazolidinone rings, which are known for their wide range of biological activities and presence in many marketed drugs. These compounds have been studied for their potential as anticancer agents and inhibitors of enzymes like aldose reductase, which is relevant in the treatment of diabetic complications . Additionally, they have been investigated for their acetylcholinesterase inhibition properties, which could be beneficial in treating neurodegenerative diseases .

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF. This process yields a thiazolidinone derivative, which can further react with dimethylformamide-dimethylacetal to afford compounds with potential anticancer activity . Similarly, oxazolidinone derivatives can be synthesized, and their structures can be confirmed by spectroscopic techniques and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using spectral analysis and X-ray crystallography. Computational studies, including ab initio Hartree Fock and Density Functional Theory methods, have been employed to calculate vibrational frequencies and geometric parameters, which are in good agreement with experimental data. The natural charges at different atomic sites have also been predicted to understand the electronic distribution within the molecule .

Chemical Reactions Analysis

The synthesized thiazolidinone and oxazolidinone derivatives have shown moderate cytotoxic activity, suggesting their potential in anticancer therapy. The compounds have also been evaluated as aldose reductase inhibitors, with some derivatives exhibiting significant inhibitory potency, indicating their potential use in treating diabetic complications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their vibrational spectra, have been analyzed using experimental FT-IR and Laser-Raman spectroscopy. Theoretical calculations have helped in assigning vibrational frequencies and understanding the effect of intermolecular hydrogen bonding on these frequencies. The HOMO and LUMO energies have been determined, which are crucial for understanding the reactivity and stability of the molecules . Additionally, a bioanalytical method has been established for the quantitative measurement of a related molecule, with its stability under various conditions being assessed .

Wissenschaftliche Forschungsanwendungen

Impurity Profile Analysis

- Application: Analyzing impurities in drug substances related to Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate, specifically in the context of thrombotic disorders treatment.

- Method: Utilization of liquid chromatography-mass spectrometry for detailed impurity profiling.

- Significance: Ensures the purity and safety of pharmaceutical compounds derived from this chemical (Thomasberger, Engel, & Feige, 1999).

Antibacterial and Antifungal Applications

- Application: Synthesized derivatives of Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate exhibit notable antibacterial and antifungal properties.

- Specific Compounds: Various synthesized compounds, similar in structure, have been tested against different bacterial and fungal strains.

- Outcomes: Some derivatives demonstrate significant biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011), (Desai et al., 2007).

Synthesis and Characterization for Antimicrobial Activity

- Application: Creation of new compounds using Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate as a base for developing antimicrobial agents.

- Process: Compounds synthesized and characterized, demonstrating potential for use in fighting various microbial infections.

- Results: These new compounds show promising results in antimicrobial effectiveness (Abdelhamid & Afifi, 2010), (Mulwad & Mayekar, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-2-20-13(18)12(17)15-8-11-9-16(14(19)21-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCQKYHYZBZDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3003909.png)

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3003912.png)